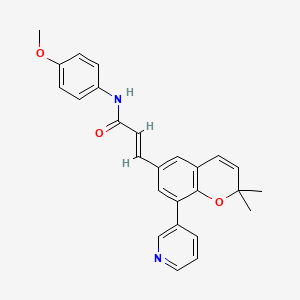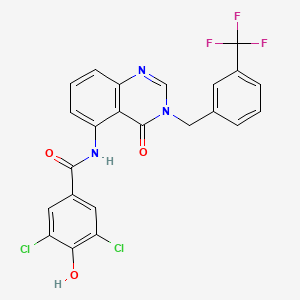
Hdac6-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-25 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family. Histone deacetylase 6 is unique due to its cytoplasmic localization and its role in deacetylating non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (HSP90). Inhibition of histone deacetylase 6 has shown promise in treating various diseases, including cancer, neurodegenerative diseases, and inflammatory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-25 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route includes the formation of a core scaffold, followed by functional group modifications to achieve selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Hdac6-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups, enhancing its pharmacological properties .
Aplicaciones Científicas De Investigación
Hdac6-IN-25 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of histone deacetylase 6 in various chemical processes.
Biology: Helps in understanding the biological functions of histone deacetylase 6, including its role in cell motility, protein degradation, and immune response.
Medicine: Investigated for its therapeutic potential in treating cancer, neurodegenerative diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting histone deacetylase 6.
Mecanismo De Acción
Hdac6-IN-25 exerts its effects by selectively inhibiting the deacetylase activity of histone deacetylase 6. This inhibition leads to the accumulation of acetylated substrates, such as α-tubulin and HSP90, disrupting their normal functions. The molecular targets and pathways involved include the regulation of protein stability, cell motility, and immune response. By inhibiting histone deacetylase 6, this compound can modulate these pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Tubastatin A: Another selective inhibitor of histone deacetylase 6, known for its neuroprotective effects.
ACY-1215: A histone deacetylase 6 inhibitor investigated for its anti-cancer properties.
Uniqueness of Hdac6-IN-25
This compound stands out due to its high selectivity and potency against histone deacetylase 6. Compared to other inhibitors, it has shown improved pharmacokinetic properties and reduced off-target effects. This makes it a promising candidate for further development and clinical applications .
Propiedades
Fórmula molecular |
C15H11NO4S |
|---|---|
Peso molecular |
301.3 g/mol |
Nombre IUPAC |
N-hydroxy-11,11-dioxobenzo[b][1]benzothiepine-2-carboxamide |
InChI |
InChI=1S/C15H11NO4S/c17-15(16-18)12-8-7-11-6-5-10-3-1-2-4-13(10)21(19,20)14(11)9-12/h1-9,18H,(H,16,17) |
Clave InChI |
NRZIVVARZGVAPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(S2(=O)=O)C=C(C=C3)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)


![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)



